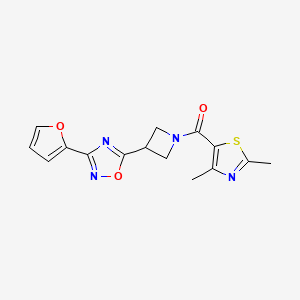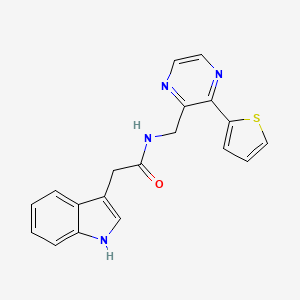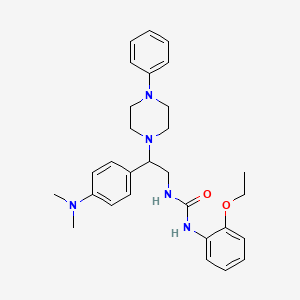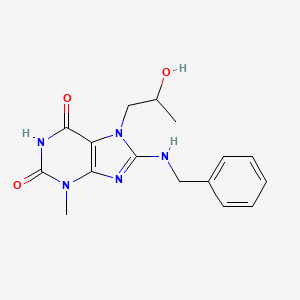
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as AHPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AHPC is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mecanismo De Acción
The mechanism of action of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infections.
Biochemical and physiological effects:
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the growth of various cancer cell lines and to have antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. However, one of the limitations of using 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide and its biochemical and physiological effects.
Métodos De Síntesis
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-hydroxy-5-methylbenzaldehyde with hydrazine hydrate to form 2-hydroxy-5-methylphenylhydrazine. This compound is then reacted with ethyl acetoacetate to form 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
5-amino-N-(2-hydroxy-5-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-3-4-10(17)8(5-7)14-12(18)9-6-11(13)15-16(9)2/h3-6,17H,1-2H3,(H2,13,15)(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAKEDGPUINGDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=NN2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(2-hydroxy-5-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2395697.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2395698.png)



![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)

![N-(2-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2395711.png)

![2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2395715.png)


